molecular formula C13H8O2S B8251904 Thioxanthone 10-oxide CAS No. 7605-15-4

Thioxanthone 10-oxide

Cat. No. B8251904
CAS RN: 7605-15-4
M. Wt: 228.27 g/mol
InChI Key: YEZOVIIHKKPUOS-UHFFFAOYSA-N
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Description

Thioxanthone 10-oxide is a useful research compound. Its molecular formula is C13H8O2S and its molecular weight is 228.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thioxanthone 10-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thioxanthone 10-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photopolymerization

  • Synthesis and Application in Polymerization

    Thioxanthone 10,10-dioxide and its derivatives are used in polymerization processes. Their structure is characterized by a virtually planar ring system and standard bond lengths and angles (Brock & Bott, 1995).

  • Photoinitiators in Photopolymerization

    Novel amphipathic polymeric photointiators based on thioxanthone (TX) are synthesized for efficient photoinitiation of acrylate monomers and acrylamide in aqueous solution, showing enhanced efficiency over low-molecular-weight analogues (Jiang, Luo, & Yin, 2009).

  • Amphipathic Hyperbranched Photoinitiators

    Amphipathic hyperbranched polymeric thioxanthone photoinitiators have been developed, showing similar UV–vis absorption spectra to TX derivatives and efficient photopolymerization of various monomers in aqueous solutions (Wen, Jiang, Liu, & Yin, 2009).

  • Thioxanthone-based Photoinitiating Systems

    Thioxanthone derivatives are important in the photochemical induction of polymerization processes, particularly in photopolymerization modes (Dadashi-Silab, Aydogan, & Yagcı, 2015).

  • Photocatalysts for Photopolymerization

    Thioxanthone-based compounds act as photocatalysts in photopolymerization, showing high photoinitiating efficiency and versatility in photopolymerization processes (Hola, Pilch, & Ortyl, 2020).

Photocatalysis and Photoinitiator Properties

  • Photoinitiator for Radical Polymerizations

    Thioxanthone-ethylcarbazole, a novel visible light-absorbing photoinitiator, demonstrates effective initiation of radical polymerizations, highlighting its significant role in photopolymerization (Tunç & Yagcı, 2011).

  • Versatile Photoinitiators for Photopolymerizations

    Novel thioxanthone derivatives are efficient photoinitiators for various photopolymerizations under visible light, offering potential for photocuring applications (Xingyu, Jin, Malval, Wan, & Pu, 2017).

Biochemical and Pharmaceutical Applications

  • Anticancer and Radiotherapy Agents

    Polymeric thioxanthones have emerged as potential anticancer and radiotherapy agents, demonstrating water-solubility, radiosensitizer effect, and anticancer activity (Yılmaz, Guler, Barlas, Timur, & Yagcı, 2016).

  • Antibacterial Activity Against MRSA

    Thioxanthone derivatives show antibacterial activity and synergy with antibiotics like oxacillin against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in antimicrobial therapy (Bessa, Palmeira, Gomes, Vasconcelos, Sousa, Pinto, & Martins da Costa, 2015).

  • P-glycoprotein and Tumor Cell Growth Inhibitors

    Aminated thioxanthone derivatives have shown dual activity as antitumor agents and P-glycoprotein inhibitors, suggesting their use in treating resistant cancers (Palmeira, Vasconcelos, Paiva, Fernandes, Pinto, & Sousa, 2012).

Other Applications

  • Photoacid Generation for Polymerization

    Thioxanthone derivatives have been studied for their ability to generate photoacid, useful in initiating cationic polymerization of cyclohexene oxide (Shah, Allen, Salleh, Corrales, Egde, Catalina, Bosch, & Green, 1997).

  • Solvatochromic Dyes for Water Content Detection

    Thioxanthone-based fluorescent probes are effective for detecting low-level water content in organic solvents, demonstrating their utility in chemical analysis (Ding, Zhang, Li, & Su, 2013).

properties

IUPAC Name

10-oxothioxanthen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O2S/c14-13-9-5-1-3-7-11(9)16(15)12-8-4-2-6-10(12)13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZOVIIHKKPUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3S2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90312321
Record name 10lambda~4~-Thioxanthene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90312321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thioxanthone 10-oxide

CAS RN

7605-15-4
Record name Thioxanthone 10-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252141
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 10lambda~4~-Thioxanthene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90312321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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